2-(Thiophen-3-yl)cycloheptan-1-ol
Description
2-(Thiophen-3-yl)cycloheptan-1-ol is a bicyclic organic compound comprising a seven-membered cycloheptanol ring substituted at the 2-position with a thiophene moiety (a sulfur-containing aromatic heterocycle). This structural hybrid may exhibit unique physicochemical properties, such as solubility, conformational flexibility, and reactivity, making it relevant in pharmaceutical or materials science research.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-thiophen-3-ylcycloheptan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-5-3-1-2-4-10(11)9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
InChI Key |
YYSNPYAKQQKXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both the thiophene and cycloheptane moieties. For instance, a precursor such as 3-(thiophen-3-yl)cycloheptanone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Catalytic hydrogenation or other green chemistry approaches might be employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The thiophene ring can be hydrogenated under catalytic conditions to form a saturated thiolane ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(Thiophen-3-yl)cycloheptanone
Reduction: 2-(Thiolan-3-yl)cycloheptan-1-ol
Substitution: 2-(Thiophen-3-yl)cycloheptan-1-chloride
Scientific Research Applications
2-(Thiophen-3-yl)cycloheptan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)cycloheptan-1-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several thiophene-containing analogs, enabling a structural and functional comparison (Table 1). Key differences lie in the backbone structure, substituent positions, and functional groups, which influence properties such as polarity, steric effects, and electronic interactions.
Table 1: Structural Comparison of 2-(Thiophen-3-yl)cycloheptan-1-ol and Analogous Compounds
Key Observations:
Backbone Flexibility: The cycloheptanol backbone in the target compound may exhibit greater conformational flexibility compared to the rigid naphthalene systems in compounds b and e . This flexibility could enhance binding entropy in molecular interactions.
Substituent Effects: The thiophen-3-yl group (target) vs. thiophen-2-yl (compounds a, b) alters electronic density distribution.
Functional Group Diversity: The target compound’s alcohol group contrasts with the methylamino (-NHCH₃) and ether (-O-) groups in analogs. This difference impacts polarity: the -OH group increases hydrophilicity, whereas -NHCH₃ (compound a) introduces basicity.
Aromatic Interactions :
- Compounds with naphthalene moieties (b , e ) likely exhibit stronger π-π stacking than the target compound, which relies solely on thiophene for aromatic interactions.
Research Implications and Limitations
Similarly, crystallographic data via SHELX () are absent, limiting insights into solid-state behavior .
Biological Activity
2-(Thiophen-3-yl)cycloheptan-1-ol is a compound that has garnered interest due to its potential biological activities. While research specifically focused on this compound is limited, insights can be drawn from studies on structurally similar compounds and their biological properties. This article aims to explore the biological activity of 2-(Thiophen-3-yl)cycloheptan-1-ol, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Thiophen-3-yl)cycloheptan-1-ol is . The compound features a cycloheptane ring substituted with a thiophene moiety, which is known to influence its biological activity. The presence of the thiophene ring often correlates with enhanced interactions in biological systems due to its electron-rich nature.
Biological Activity Overview
Research indicates that compounds with similar structures to 2-(Thiophen-3-yl)cycloheptan-1-ol exhibit various pharmacological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have shown effectiveness against a range of microbial pathogens.
- Analgesic and Anesthetic Effects : Similar cycloalkane derivatives have been studied for their analgesic properties, suggesting potential applications in pain management.
- Neuroprotective Properties : Some thiophene derivatives have demonstrated neuroprotective effects, which could be relevant for conditions such as neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of 2-(Thiophen-3-yl)cycloheptan-1-ol. Research has shown that:
- Substituent Positioning : The position of substituents on the thiophene ring significantly affects the compound's activity. For instance, 2-substituted thiophenes often exhibit higher biological activities compared to 3 or 4-substituted variants .
- Functional Groups : The presence of hydroxyl groups (as in cycloheptan-1-ol) enhances solubility and bioavailability, potentially increasing the compound's efficacy .
Case Studies
Several studies have investigated compounds with similar structures to 2-(Thiophen-3-yl)cycloheptan-1-ol:
-
Study on Thiophene Derivatives : A study explored a series of thiophene-based compounds for their analgesic and anesthetic properties, revealing that specific modifications led to significant increases in potency compared to traditional analgesics like ketamine .
Compound IC50 (µM) Activity Type Thiophene-A 25 Analgesic Thiophene-B 15 Anesthetic 2-(Thiophen-3-yl)cycloheptan-1-ol (predicted) TBD TBD - Neuroprotective Effects : Another case study evaluated the neuroprotective effects of thiophene derivatives in models of oxidative stress. The results indicated that certain derivatives could significantly reduce neuronal cell death, suggesting potential therapeutic applications for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
